

Izorlisib synthesis protocol

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Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

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Izorlisib at a Glance

Aspect	Available Details
Chemical Identity	Izorlisib (research codes: MEN1611 , CH5132799) [1].
Drug Class	Potent, selective, and orally available Class I PI3K inhibitor [1].
Primary Target	Inhibits PI3Kα with an IC₅₀ of 14 nM [1].
Developmental Status	Phase 2 clinical trials for solid tumors/cancer, including colorectal cancer [1].
Licensing	Clinical development licensed from Chugai Pharmaceutical Co. to Menarini Pharma [1].

Biological Context and Therapeutic Role

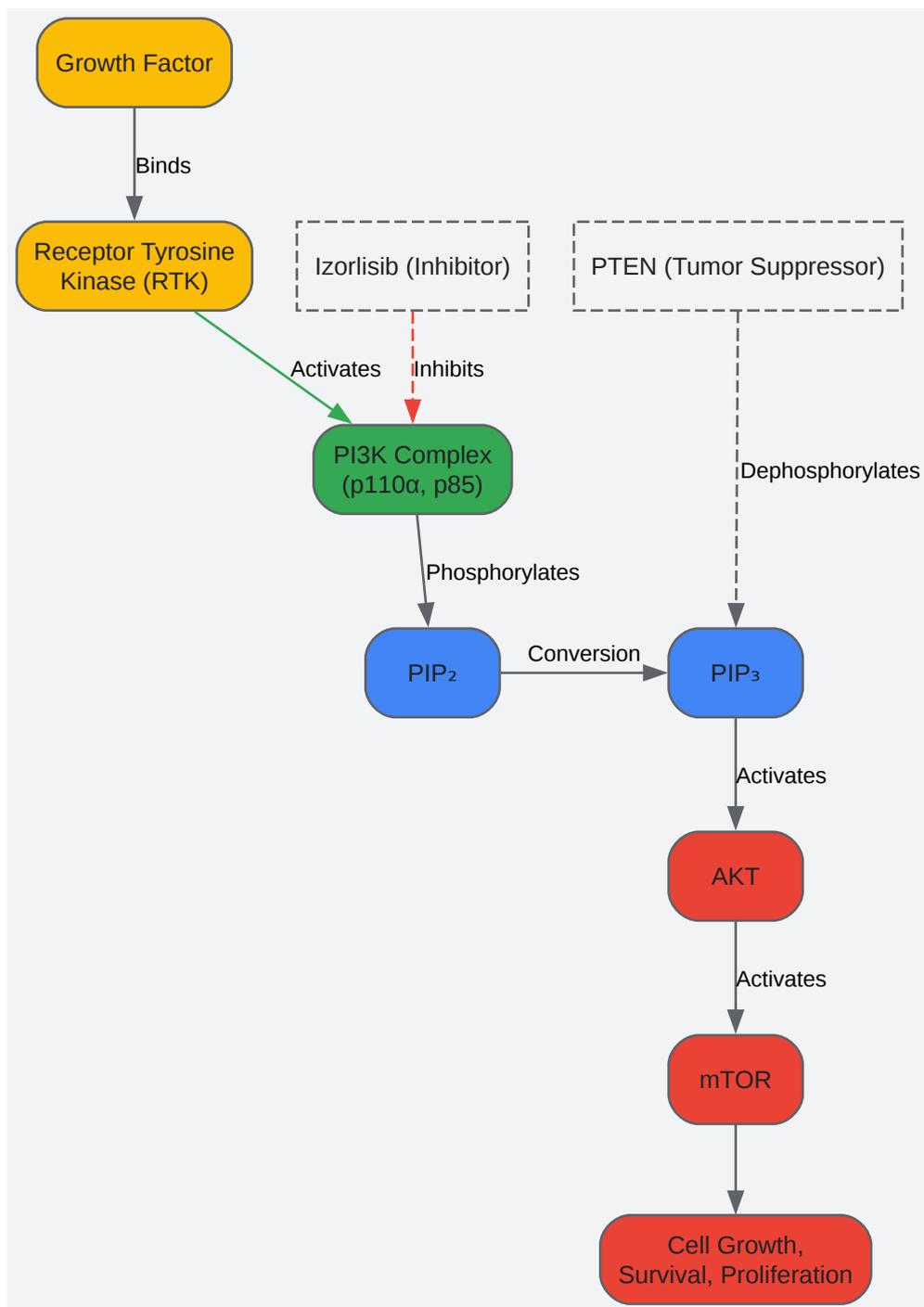
Izorlisib functions by inhibiting the **PI3K/Akt/mTOR signaling pathway**, which is frequently dysregulated in cancer [2] [3] [1]. This pathway is crucial for controlling cell survival, proliferation, and metabolism.

- **Pathway Activation:** Under normal conditions, growth factors activate **Receptor Tyrosine Kinases (RTKs)**, recruiting and activating **PI3K** [2] [4]. PI3K then phosphorylates the lipid **PIP₂** to generate

PIP₃ [3] [4].

- **Signal Transduction:** **PIP₃** acts as a second messenger, activating downstream effectors like **AKT** and **mTOR**, promoting cell growth and survival [3] [4].
- **Role in Cancer:** In many cancers, this pathway is overactivated due to mutations (e.g., in **PIK3CA**, the gene encoding p110α) or loss of the tumor suppressor **PTEN** (which converts PIP₃ back to PIP₂) [2] [3]. This leads to uncontrolled cell proliferation. **Izoralisib**, by selectively inhibiting PI3Kα, aims to counteract this oncogenic signaling.

The following diagram illustrates this core signaling pathway and the site of **Izoralisib**'s inhibition:



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References

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